Egfr-IN-81

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

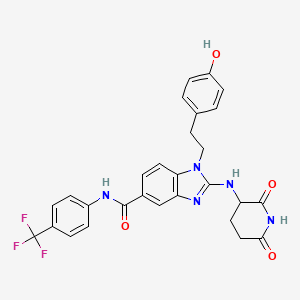

C28H24F3N5O4 |

|---|---|

Molecular Weight |

551.5 g/mol |

IUPAC Name |

2-[(2,6-dioxopiperidin-3-yl)amino]-1-[2-(4-hydroxyphenyl)ethyl]-N-[4-(trifluoromethyl)phenyl]benzimidazole-5-carboxamide |

InChI |

InChI=1S/C28H24F3N5O4/c29-28(30,31)18-4-6-19(7-5-18)32-25(39)17-3-11-23-22(15-17)34-27(33-21-10-12-24(38)35-26(21)40)36(23)14-13-16-1-8-20(37)9-2-16/h1-9,11,15,21,37H,10,12-14H2,(H,32,39)(H,33,34)(H,35,38,40) |

InChI Key |

WTZZJDHKIGPDFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC2=NC3=C(N2CCC4=CC=C(C=C4)O)C=CC(=C3)C(=O)NC5=CC=C(C=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of EGFR-IN-81

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of EGFR-IN-81, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant inhibitory activity against both wild-type EGFR and the clinically relevant L858R/T790M double mutant. This document details the binding mode of this compound as elucidated by molecular docking studies, summarizes its inhibitory and cytotoxic activities, and provides an overview of the experimental protocols used for its characterization. The information presented herein is intended to support further research and development of this and similar compounds as potential cancer therapeutics.

Introduction: EGFR as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[1] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes such as proliferation, survival, differentiation, and migration.

In many types of cancer, aberrant EGFR signaling, often caused by overexpression or activating mutations, is a key driver of tumor growth and progression. Consequently, EGFR has emerged as a critical therapeutic target for the development of anticancer drugs. This compound is a novel small molecule inhibitor designed to target this key oncogenic driver.

This compound: A Potent EGFR Inhibitor

This compound, also known as compound 10i, is a novel 1H-benzo[d]imidazole derivative that has been identified as a potent inhibitor of EGFR.[2] It has shown significant activity against both wild-type (WT) EGFR and the L858R/T790M double mutant, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[2]

Quantitative Inhibitory and Cytotoxic Activity

The inhibitory potency of this compound against EGFR and its cytotoxic effects on cancer cell lines have been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values against EGFR kinases and the cytotoxic activity against selected cancer cell lines are summarized in the table below.

| Target/Cell Line | This compound IC50 (nM) | Erlotinib IC50 (nM) | Fold Improvement |

| EGFR WT | 4.38 | 13.55 | ~3.1 |

| EGFR L858R/T790M | 5.69 | 75.64 | ~13.3 |

| Cell Line | This compound Cytotoxicity (µM) |

| MCF-7 | 2.07 |

| HCT116 | 6.72 |

Data sourced from Theodore CE, et al. Journal of Molecular Structure. 2023.[2]

Mechanism of Action: Non-Covalent Inhibition

The mechanism of action of this compound is attributed to its direct inhibition of the EGFR kinase activity. Molecular docking studies, as described in the primary publication, were conducted to elucidate the binding mode of this compound within the ATP-binding site of the EGFR kinase domain.[2] These studies suggest a non-covalent binding mechanism.

Molecular Docking Insights

While the full details of the docking study are proprietary to the primary research, the general approach involves computational modeling of the interaction between the ligand (this compound) and the receptor (EGFR). This type of analysis predicts the preferred binding orientation and identifies key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The high potency of this compound suggests a strong binding affinity, likely achieved through an optimized network of these non-covalent interactions.

The following diagram illustrates the general principle of a non-covalent inhibitor binding to the ATP-binding pocket of EGFR, thereby preventing the binding of ATP and subsequent autophosphorylation.

Experimental Protocols

The characterization of this compound involved several key in vitro experiments. While the detailed protocols are specific to the original research, this section outlines the general methodologies for such assays.

EGFR Kinase Assay

The inhibitory activity of this compound against wild-type and mutant EGFR was likely determined using a biochemical kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the EGFR enzyme (wild-type or mutant), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the kinase reaction to proceed.

-

ATP Detection: A reagent is added that stops the kinase reaction and initiates a process to quantify the remaining ATP. This is often a luciferase-based system where the luminescence signal is proportional to the ATP concentration.

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Viability Assay

The cytotoxic effects of this compound on cancer cell lines were likely assessed using a cell viability assay, such as the MTT or MTS assay. These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

General Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound. Control wells with untreated cells are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

-

Reagent Addition: A reagent (e.g., MTT, MTS) is added to each well. Metabolically active cells convert the reagent into a colored formazan product.

-

Signal Measurement: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

The following diagram illustrates a typical workflow for evaluating an EGFR inhibitor like this compound.

Conclusion

This compound is a potent, non-covalent inhibitor of both wild-type and the L858R/T790M mutant EGFR. Its significant inhibitory activity at the nanomolar level and cytotoxic effects against cancer cell lines make it a promising candidate for further preclinical and clinical development. The data presented in this guide, based on the available scientific literature, provide a foundational understanding of its mechanism of action and a basis for future investigations into its therapeutic potential. Further studies are warranted to explore its efficacy in in vivo models and to fully elucidate its downstream signaling effects.

References

An In-Depth Technical Guide to the Inhibition of the EGFR Signaling Pathway by Egfr-IN-81

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Egfr-IN-81" is a hypothetical designation for a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. The data and protocols presented herein are representative of those for well-characterized EGFR inhibitors and are intended to serve as a technical guide for the research and development of such compounds.

Introduction to the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1] EGFR signaling plays a crucial role in regulating essential cellular processes such as proliferation, differentiation, survival, and migration.[2][3] Ligand binding to the extracellular domain of EGFR induces receptor dimerization, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues.[4] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways.[4][5]

Two of the most critical downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5] The MAPK pathway is primarily involved in cell proliferation, while the PI3K-AKT-mTOR pathway is central to cell survival and growth.[5] Aberrant activation of EGFR signaling, through mechanisms such as receptor overexpression, mutations, or excessive ligand production, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6]

Figure 1: Simplified EGFR Signaling Pathway.

This compound: Mechanism of Action

This compound is a small molecule tyrosine kinase inhibitor (TKI) designed to selectively target the ATP-binding site within the intracellular kinase domain of EGFR.[7] By competitively and reversibly (or irreversibly, depending on the specific chemistry) binding to this pocket, this compound prevents the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the receptor.[8] This blockade of EGFR autophosphorylation effectively halts the downstream signaling cascades, including the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and promoting apoptosis.[1] The specificity of this compound for mutant forms of EGFR, such as those with exon 19 deletions or the L858R mutation, over wild-type EGFR is a critical aspect of its therapeutic potential, aiming to maximize anti-tumor efficacy while minimizing off-target effects.[8]

Figure 2: this compound Mechanism of Action.

Quantitative Data for EGFR Inhibitors

The potency and selectivity of an EGFR inhibitor are quantified through various assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce a specific biological activity by 50%. This is typically measured in both biochemical assays (using purified enzymes) and cell-based assays (using cancer cell lines).

Table 1: Representative Biochemical IC50 Values of EGFR Inhibitors

| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |

| Gefitinib | 25 | 10 | 5 | >1000 |

| Erlotinib | 2 | 4 | 2 | >1000 |

| Afatinib | 31 | 0.3 | 0.8 | 57 |

| Osimertinib | 17 | 4 | 0.8 | 5 |

Data are representative and compiled from published literature.[9][10]

Table 2: Representative Cellular IC50 Values of EGFR Inhibitors in NSCLC Cell Lines

| Cell Line | EGFR Mutation | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |

| PC-9 | Exon 19 del | 0.075 | 0.007 | 0.8 | 17 |

| H3255 | L858R | - | 0.012 | 0.3 | 4 |

| H1975 | L858R/T790M | >10 | >10 | 57 | 5 |

| A549 | Wild-Type | >10 | >10 | >100 | >100 |

Data are representative and compiled from published literature.[8][9]

Experimental Protocols

The characterization of a novel EGFR inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro EGFR Kinase Assay

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase.

Protocol:

-

Reagent Preparation: Dilute recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and the test inhibitor (this compound) in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[11]

-

Reaction Setup: In a 384-well plate, add 1 µl of serially diluted this compound. Then, add 2 µl of the EGFR enzyme solution. Pre-incubate for 10-20 minutes at room temperature.[11]

-

Initiate Reaction: Start the kinase reaction by adding 2 µl of a mix containing the peptide substrate and ATP (at a concentration close to its Km value).[12]

-

Incubation: Incubate the plate for 60 minutes at room temperature.[11]

-

Detection: Stop the reaction and quantify the amount of ADP produced (correlating with kinase activity) using a commercial detection kit, such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescent signal.[11][13]

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[14]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][17]

-

Solubilization: Add 100 µl of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[2][15]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

-

Data Analysis: Normalize the absorbance values to the untreated control wells and plot the percentage of cell viability against the inhibitor concentration to calculate the IC50 value.

Western Blotting for Downstream Signaling

This technique is used to detect the levels of specific proteins and their phosphorylation status to confirm that the inhibitor is acting on the intended signaling pathway.

Protocol:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency, serum-starve them overnight, and then treat with this compound for a specified time (e.g., 2 hours) before stimulating with EGF (e.g., 100 ng/ml) for 15 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK.[18][19]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

-

Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK. Use a loading control like β-actin to ensure equal protein loading.[18]

Figure 3: Workflow for Characterizing an EGFR Inhibitor.

References

- 1. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. promega.com.cn [promega.com.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. promega.com [promega.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Egfr-IN-81: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Egfr-IN-81 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against both wild-type (WT) EGFR and the clinically relevant L858R/T790M mutant. This technical guide provides an in-depth overview of the putative role of this compound in inducing apoptosis, a critical mechanism for its anticancer effects. While detailed experimental data on the specific apoptotic mechanisms of this compound are pending public release of the full primary research, this document synthesizes the known quantitative data for this compound with the established mechanisms of apoptosis induction common to EGFR tyrosine kinase inhibitors (TKIs). The guide includes structured data tables, detailed experimental protocols for assessing apoptosis, and visualizations of the core signaling pathways involved.

Introduction to this compound

This compound, also identified as Compound 10i, is a novel 1H-benzo[d]imidazole derivative designed as a potential EGFR inhibitor. Overexpression and activating mutations of EGFR are well-established drivers in various cancers, leading to uncontrolled cell proliferation and survival.[1] EGFR inhibitors like this compound are designed to block the receptor's tyrosine kinase activity, thereby inhibiting downstream signaling pathways and promoting cancer cell death. A primary mechanism by which EGFR TKIs exert their therapeutic effect is through the induction of apoptosis, or programmed cell death.[2]

Quantitative Data on this compound Activity

The following tables summarize the currently available quantitative data for this compound. This data establishes its potency as an EGFR inhibitor and its cytotoxic effects on cancer cell lines.

Table 1: Inhibitory Activity of this compound against EGFR Kinases

| Target | IC50 (nM) |

| EGFR (Wild-Type) | 4.38 |

| EGFR (L858R/T790M) | 5.69 |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.07 |

| HCT116 | Colon Cancer | 6.72 |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Core Signaling Pathways in EGFR TKI-Induced Apoptosis

The induction of apoptosis by EGFR inhibitors is primarily mediated through the inhibition of pro-survival signaling pathways that are constitutively active in EGFR-addicted cancer cells. The two major pathways are the PI3K-Akt-mTOR and the RAS-RAF-MEK-ERK pathways.[3] Inhibition of these pathways leads to a shift in the balance of pro-apoptotic and anti-apoptotic proteins, ultimately triggering the apoptotic cascade.

PI3K-Akt-mTOR Pathway

The PI3K-Akt-mTOR pathway is a critical regulator of cell survival. Upon activation by EGFR, this pathway promotes cell growth and proliferation while inhibiting apoptosis. EGFR TKIs, including presumably this compound, block this pathway, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and an increase in the activity of pro-apoptotic proteins.[3]

RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK (MAPK) pathway is another key signaling cascade downstream of EGFR that regulates cell proliferation and survival. Inhibition of this pathway by EGFR TKIs can lead to cell cycle arrest and apoptosis. A critical mechanism in this process is the upregulation of the pro-apoptotic BH3-only protein BIM.[3]

Experimental Protocols for Apoptosis Assessment

The following are detailed, generalized methodologies for key experiments to assess the pro-apoptotic effects of a novel EGFR inhibitor like this compound.

Cell Culture and Treatment

-

Cell Lines: Utilize cancer cell lines with known EGFR status (e.g., A549 for EGFR wild-type, HCC827 for EGFR exon 19 deletion, and H1975 for L858R/T790M mutation).

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control for 24, 48, and 72 hours.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Quantification

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: After treatment, harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, and Mcl-1 overnight at 4°C.

-

Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the pro-apoptotic activity of this compound.

Conclusion

This compound is a promising EGFR inhibitor with potent activity against both wild-type and mutant forms of the receptor. Based on the established mechanisms of EGFR TKIs, its cytotoxic effects are likely mediated through the induction of apoptosis via the inhibition of key pro-survival signaling pathways. Further research, including the public release of detailed studies on this compound, will be crucial to fully elucidate its specific molecular mechanism of action and to validate its potential as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers investigating the pro-apoptotic role of this compound and other novel EGFR inhibitors.

References

Egfr-IN-81 Regulation of the Tumor Microenvironment: An In-depth Technical Guide

Disclaimer: As of the latest available data, there is no specific public information regarding a compound designated "Egfr-IN-81." This guide, therefore, provides a comprehensive overview of the well-established effects of the broader class of Epidermal Growth Factor Receptor (EGFR) inhibitors on the tumor microenvironment (TME). The data, protocols, and pathways described are representative of widely studied EGFR inhibitors such as erlotinib, gefitinib, and cetuximab, and serve as a foundational resource for research and development in this domain.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a pivotal driver of oncogenesis, and its inhibition has been a cornerstone of targeted cancer therapy.[1][2] Beyond its direct impact on tumor cell proliferation and survival, EGFR signaling profoundly shapes the tumor microenvironment (TME), a complex network of non-malignant cells, extracellular matrix, and signaling molecules that can either promote or restrain tumor progression.[3][4] EGFR inhibitors can remodel the TME, transforming it from a tumor-supportive to a tumor-hostile landscape. This technical guide delineates the mechanisms by which EGFR inhibitors modulate the TME, with a focus on the immune milieu, angiogenesis, and the role of cancer-associated fibroblasts (CAFs).

Modulation of the Anti-Tumor Immune Response

EGFR inhibitors can shift the balance of the TME from an immunosuppressive to an immune-active state through several key mechanisms.[5]

-

Enhanced Antigen Presentation: A critical step in the anti-tumor immune response is the recognition of cancer cells by T cells. EGFR inhibitors have been demonstrated to increase the surface expression of Major Histocompatibility Complex (MHC) class I and class II molecules on tumor cells, thereby improving the presentation of tumor-associated antigens.[5]

-

Favorable Immune Cell Infiltration: Treatment with EGFR inhibitors can alter the composition of immune cells within the tumor. This includes an increase in the infiltration of tumor-attacking cytotoxic CD8+ T cells and dendritic cells, coupled with a reduction in the population of immunosuppressive Foxp3+ regulatory T cells (Tregs).[6]

-

Cytokine and Chemokine Reprogramming: EGFR signaling influences the secretion of various immunomodulatory factors.[5] Inhibition of this pathway can lead to a decrease in immunosuppressive cytokines and an increase in chemokines that attract effector T cells.

Quantitative Data: Impact of EGFR Inhibition on Immune Cell Populations

The following table summarizes representative changes in the tumor immune infiltrate following treatment with EGFR inhibitors in preclinical models.

| Immune Cell Population | Pre-Treatment (Control) | Post-EGFR Inhibitor Treatment | Direction of Change | Key References |

| CD8+ T Cells | Low Infiltration | Increased Infiltration | ↑ | [6] |

| Foxp3+ Regulatory T Cells (Tregs) | High Infiltration | Decreased Infiltration | ↓ | [6] |

| Dendritic Cells (DCs) | Low Infiltration | Increased Infiltration | ↑ | [6] |

| M2-Polarized Macrophages | High Population | Decreased Population | ↓ | [6] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Variable | Increased Population | ↑ | [6] |

Experimental Protocol: Multiplex Immunofluorescence for Immune Cell Profiling

This protocol provides a method for the simultaneous detection and quantification of multiple immune cell markers within a single tumor tissue section.

1. Tissue Preparation:

- Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tumor sections.

- Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0).

2. Sequential Staining Cycles:

- Cycle 1:

- Block with a suitable blocking buffer (e.g., 5% normal serum) for 1 hour.

- Incubate with the first primary antibody (e.g., anti-CD8) overnight at 4°C.

- Incubate with the corresponding fluorophore-conjugated secondary antibody.

- Acquire the first set of images.

- Elute the primary and secondary antibodies using a stripping buffer.

- Subsequent Cycles:

- Repeat the blocking, primary and secondary antibody incubation, imaging, and elution steps for each subsequent marker (e.g., anti-Foxp3, anti-CD68, etc.).

3. Image Analysis:

- Register the images from all cycles to create a multi-channel image.

- Perform cell segmentation based on a nuclear counterstain (e.g., DAPI).

- Quantify the fluorescence intensity for each marker on a per-cell basis.

- Phenotype the cells based on the combination of markers expressed (e.g., CD8+ T cells, Foxp3+ Tregs).

- Analyze the spatial distribution and density of the different immune cell populations.

Signaling Pathway: EGFR-Mediated Immune Suppression

Caption: EGFR inhibitors can reverse tumor-mediated immune suppression.

Inhibition of Tumor Angiogenesis

The formation of new blood vessels, or angiogenesis, is crucial for supplying tumors with nutrients and oxygen. EGFR signaling is a key promoter of this process.

-

Regulation of Pro-Angiogenic Factors: EGFR activation in cancer cells stimulates the production and secretion of several pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[7][8] Other factors such as interleukin-8 (IL-8) and basic fibroblast growth factor (bFGF) are also upregulated.[8]

-

Vascular Normalization: By blocking the production of these factors, EGFR inhibitors can lead to a "normalization" of the tumor vasculature, characterized by a more organized and less leaky vessel network.[7] This can improve the delivery of other therapeutic agents to the tumor.

Quantitative Data: Effect of EGFR Inhibitors on Angiogenic Factor Secretion

| Angiogenic Factor | Cell Line Model | Treatment | % Reduction in Secretion (approx.) | Key References |

| VEGF | NSCLC (H1975) | Erlotinib | 40-60% | [9] |

| VEGF | NSCLC (A549) | Gefitinib | 30-50% | [10] |

| IL-8 | Various Cancers | EGFR TKIs | 25-50% | [8] |

| bFGF | Various Cancers | EGFR TKIs | 20-40% | [8] |

Experimental Protocol: In Vivo Matrigel Plug Angiogenesis Assay

This protocol assesses the effect of an EGFR inhibitor on angiogenesis in a living organism.

1. Preparation:

- Thaw Matrigel on ice.

- Mix Matrigel with pro-angiogenic factors (e.g., bFGF, VEGF) and the EGFR inhibitor (or vehicle control).

- Keep the mixture on ice to prevent premature polymerization.

2. Injection:

- Anesthetize mice (e.g., C57BL/6).

- Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.

3. Incubation Period:

- Allow the Matrigel plugs to solidify and for blood vessels to infiltrate for 7-14 days.

4. Analysis:

- Excise the Matrigel plugs.

- Quantify angiogenesis by measuring the hemoglobin content of the plugs using a Drabkin's reagent kit.

- Alternatively, fix the plugs in formalin, embed in paraffin, and perform immunohistochemical staining for endothelial cell markers (e.g., CD31) to visualize and quantify vessel density.

Signaling Pathway: EGFR-Driven Angiogenesis

Caption: EGFR inhibitors can suppress tumor angiogenesis by blocking key signaling pathways.

Crosstalk with Cancer-Associated Fibroblasts (CAFs)

CAFs are a predominant cell type in the tumor stroma, where they can promote tumor growth and contribute to therapeutic resistance.[4]

-

CAF-Mediated Drug Resistance: CAFs can secrete growth factors that activate alternative signaling pathways in cancer cells, thereby circumventing the effects of EGFR inhibitors. For instance, hepatocyte growth factor (HGF) secreted by CAFs can activate the MET receptor in tumor cells, leading to resistance.

-

Induction of Epithelial-to-Mesenchymal Transition (EMT): Crosstalk with CAFs can induce EMT in cancer cells, a process associated with increased invasion, metastasis, and drug resistance.[3]

Logical Relationship: CAF-Induced Resistance to EGFR Inhibitors

Caption: CAFs can confer resistance to EGFR inhibitors by activating bypass signaling pathways.

Conclusion and Future Directions

The intricate interplay between EGFR signaling and the tumor microenvironment underscores the complexity of cancer progression and response to therapy. EGFR inhibitors exert a multifaceted regulatory influence on the TME by fostering an anti-tumor immune response, curtailing angiogenesis, and potentially disrupting the pro-tumorigenic functions of CAFs. A deeper understanding of these mechanisms is paramount for the rational design of combination therapies that can overcome resistance and enhance the efficacy of EGFR-targeted treatments. Future research should focus on identifying biomarkers that predict the TME-modulating effects of specific EGFR inhibitors and on developing novel strategies to co-target EGFR and key components of the tumor microenvironment.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosstalk with cancer-associated fibroblasts induces resistance of non-small cell lung cancer cells to epidermal growth factor receptor tyrosine kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of heterogeneous cancer-associated fibroblasts: the molecular pathology of activated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EGFR-targeted therapy alters the tumor microenvironment in EGFR-driven lung tumors: Implications for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EGFR Regulates the Development and Microarchitecture of Intratumoral Angiogenic Vasculature Capable of Sustaining Cancer Cell Intravasation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the EGFR signaling in tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

Preclinical Research Findings on Egfr-IN-81: A Comprehensive Technical Overview

Despite a comprehensive search for preclinical research data on a compound designated "Egfr-IN-81," no specific information, quantitative data, or detailed experimental protocols associated with this identifier were found in the public domain. The following guide is therefore based on general principles of preclinical research for EGFR inhibitors and will be updated as specific data for this compound becomes available.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the typical preclinical data and experimental methodologies required to characterize a novel Epidermal Growth Factor Receptor (EGFR) inhibitor.

Quantitative Data Summary

In the absence of specific data for this compound, the following tables illustrate the types of quantitative data typically generated in preclinical studies of EGFR inhibitors. These tables are presented as templates for the future population of data.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Assay Method |

| Wild-Type EGFR | e.g., LanthaScreen™, HTRF® | |

| EGFR L858R | e.g., LanthaScreen™, HTRF® | |

| EGFR T790M | e.g., LanthaScreen™, HTRF® | |

| EGFR C797S | e.g., LanthaScreen™, HTRF® | |

| Other Kinases (Selectivity Panel) | e.g., KinomeScan® |

Table 2: Cellular Potency in EGFR-Mutant Cancer Cell Lines

| Cell Line | EGFR Mutation Status | GI₅₀ / IC₅₀ (nM) | Assay Method |

| e.g., PC-9 | Exon 19 Deletion | e.g., CellTiter-Glo® | |

| e.g., H1975 | L858R, T790M | e.g., CellTiter-Glo® | |

| e.g., HCC827 | Exon 19 Deletion | e.g., CellTiter-Glo® | |

| Wild-Type EGFR Cell Line | Wild-Type | e.g., CellTiter-Glo® |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model (Cell Line) | Dosing Regimen (mg/kg, schedule) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |

| e.g., PC-9 | |||

| e.g., H1975 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standard protocols for key experiments in the evaluation of an EGFR inhibitor.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of the compound against purified EGFR kinase domains.

Methodology (Example: Homogeneous Time-Resolved Fluorescence - HTRF®):

-

Recombinant human EGFR kinase (wild-type or mutant) is incubated with the test compound (this compound) at varying concentrations.

-

A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and a detection mixture containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added.

-

After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the level of substrate phosphorylation.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assays

Objective: To assess the effect of the compound on the growth and viability of cancer cells harboring specific EGFR mutations.

Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):

-

EGFR-mutant and wild-type cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the test compound (this compound) and incubated for a specified duration (e.g., 72 hours).

-

An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.

-

The plate is incubated at room temperature to stabilize the luminescent signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

GI₅₀ or IC₅₀ values are determined from the resulting dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously inoculated with a suspension of human cancer cells (e.g., PC-9 or H1975).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

The test compound (this compound) is administered via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.

-

Tumor growth inhibition is calculated, and statistical analysis is performed to determine significance.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in EGFR inhibitor research.

Caption: Simplified EGFR signaling pathway and the inhibitory action of a hypothetical EGFR inhibitor.

An In-depth Technical Guide on the Structure-Activity Relationship of Epidermal Growth Factor Receptor (EGFR) Inhibitors

A note on the topic: Extensive research did not yield specific information on a compound designated "EGFR-IN-81." Therefore, this guide will provide a comprehensive overview of the core principles of the structure-activity relationship (SAR) for a representative, albeit hypothetical, series of EGFR inhibitors, which we will refer to as the "EGFR-IN-H" series. The data, protocols, and analyses presented herein are illustrative of the typical drug discovery and development process for this important class of therapeutic agents and are based on established principles in medicinal chemistry and oncology.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small-cell lung cancer (NSCLC).[2] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain has been a major focus of anticancer drug discovery. This guide delves into the structure-activity relationships that govern the potency and selectivity of these inhibitors.

Core Scaffold and Pharmacophore of the EGFR-IN-H Series

The development of potent and selective EGFR inhibitors often revolves around a core heterocyclic scaffold that can form key interactions within the ATP-binding pocket of the kinase. For our hypothetical EGFR-IN-H series, we will consider a quinazoline-based core, a common feature in many clinically successful EGFR inhibitors like gefitinib and erlotinib. The fundamental pharmacophore includes a hydrogen bond acceptor to interact with the hinge region of the kinase, a lipophilic group to occupy the back pocket, and a solubilizing group to improve pharmacokinetic properties.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of a hypothetical series of EGFR-IN-H analogs, demonstrating the impact of various structural modifications on their inhibitory potency against both wild-type (WT) EGFR and a common mutant, L858R.

| Compound ID | R1 Group (Position 4) | R2 Group (Position 6/7) | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | H1975 Cell Line IC50 (nM) |

| EGFR-IN-H1 | Aniline | -OCH3 | 150 | 25 | 30 |

| EGFR-IN-H2 | 3-chloro-4-fluoroaniline | -OCH3 | 50 | 5 | 8 |

| EGFR-IN-H3 | Aniline | -O(CH2)2-morpholine | 120 | 20 | 25 |

| EGFR-IN-H4 | 3-chloro-4-fluoroaniline | -O(CH2)2-morpholine | 45 | 3 | 5 |

| EGFR-IN-H5 | Pyrimidine | -OCH3 | 200 | 80 | 95 |

| EGFR-IN-H6 | 3-chloro-4-fluoroaniline | -H | 80 | 10 | 15 |

Interpretation of SAR Data:

-

Impact of the R1 Group: The substitution at the 4-position of the quinazoline core, which interacts with the solvent-exposed region, significantly influences potency. The introduction of a 3-chloro-4-fluoroaniline moiety (EGFR-IN-H2 and EGFR-IN-H4) consistently leads to a marked increase in inhibitory activity against both wild-type and mutant EGFR compared to the unsubstituted aniline (EGFR-IN-H1 and EGFR-IN-H3). This suggests that the electronic and steric properties of this group are critical for optimal binding. Replacing the aniline with a pyrimidine (EGFR-IN-H5) results in a decrease in potency, indicating a preference for the aniline scaffold in this series.

-

Impact of the R2 Group: Modifications at the 6 and 7-positions of the quinazoline ring, which are directed towards the solvent front, are crucial for modulating pharmacokinetic properties and can also impact potency. The introduction of a solubilizing morpholine group (EGFR-IN-H3 and EGFR-IN-H4) maintains high potency while likely improving drug-like properties. Removal of the methoxy group (EGFR-IN-H6) leads to a slight decrease in activity compared to EGFR-IN-H2, suggesting this group contributes favorably to the overall binding affinity.

-

Selectivity: The EGFR-IN-H series demonstrates preferential inhibition of the L858R mutant over the wild-type enzyme, a desirable characteristic for targeted therapies, as this mutation is a common driver in NSCLC.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of SAR data. Below are representative protocols for the key assays used to characterize the EGFR-IN-H series.

1. EGFR Kinase Inhibition Assay (Biochemical Assay)

-

Objective: To determine the in vitro inhibitory activity of test compounds against purified EGFR kinase domains (wild-type and mutant).

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a synthetic peptide substrate by the EGFR kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

-

Materials:

-

Recombinant human EGFR kinase domain (WT and L858R)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 50 nL of the compound solution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for the enzyme.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

2. Cell-Based Proliferation Assay

-

Objective: To assess the ability of test compounds to inhibit the proliferation of cancer cell lines that are dependent on EGFR signaling.

-

Principle: This assay measures the number of viable cells after a defined period of treatment with the test compounds. A reduction in cell viability is indicative of cytotoxic or cytostatic effects.

-

Materials:

-

H1975 human lung adenocarcinoma cell line (harboring the L858R and T790M EGFR mutations)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom cell culture plates

-

-

Procedure:

-

Seed H1975 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to DMSO-treated control cells.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Visualizations of Pathways and Workflows

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a primary target of the EGFR-IN-H inhibitor series.

Caption: Simplified EGFR signaling cascade.

Experimental Workflow for SAR Studies

The diagram below outlines the typical workflow for conducting a structure-activity relationship study of novel EGFR inhibitors.

Caption: Iterative workflow for SAR studies.

References

- 1. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Kinase Activity Profiling Revealed the Kinase Activity Patterns Associated with the Effects of EGFR Tyrosine Kinase Inhibitor Therapy in Advanced Non-Small-Cell Lung Cancer Patients with Sensitizing EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Egfr-IN-81

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Egfr-IN-81, a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following protocols and data presentation guidelines are intended to assist in the characterization of the compound's inhibitory activity and its effects on downstream cellular signaling pathways.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of several tyrosine residues in its C-terminal domain.[1] This activation initiates multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[3][4][5] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4][6] this compound is a novel small molecule inhibitor designed to target the kinase activity of EGFR.

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network of molecular interactions that ultimately dictate cellular responses. The binding of a ligand to EGFR triggers a cascade of phosphorylation events, leading to the activation of key downstream effectors. The two primary signaling axes activated by EGFR are the MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival, respectively.[3][5]

Experimental Protocols

EGFR Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of purified EGFR. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[7]

Materials:

-

Recombinant human EGFR protein

-

Substrate (e.g., Poly(Glu, Tyr))[8]

-

ATP[8]

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[7]

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[8]

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).[7]

-

Add 2 µL of recombinant EGFR enzyme to each well.[7]

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.[7]

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

Data Presentation:

| This compound (nM) | Luminescence (RLU) | % Inhibition |

| 0 (Control) | 150,000 | 0 |

| 1 | 135,000 | 10 |

| 10 | 90,000 | 40 |

| 100 | 30,000 | 80 |

| 1000 | 7,500 | 95 |

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated from the dose-response curve.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.

Materials:

-

Cancer cell lines with known EGFR status (e.g., A431 - EGFR overexpressing, HCC827 - EGFR mutant)[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom plates

-

Plate reader capable of luminescence detection

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

Data Presentation:

| Cell Line | This compound (µM) | Luminescence (RLU) | % Viability |

| A431 | 0 (Control) | 200,000 | 100 |

| 0.1 | 160,000 | 80 | |

| 1 | 80,000 | 40 | |

| 10 | 20,000 | 10 | |

| HCC827 | 0 (Control) | 250,000 | 100 |

| 0.1 | 125,000 | 50 | |

| 1 | 25,000 | 10 | |

| 10 | 5,000 | 2 |

From this data, GI50 (concentration for 50% growth inhibition) values can be determined for each cell line.

Western Blot Analysis

Western blotting is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins, such as AKT and ERK.

Materials:

-

Cancer cell lines (e.g., A431)

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pEGFR (Y1068), anti-EGFR, anti-pAKT (S473), anti-AKT, anti-pERK1/2, anti-ERK1/2, and anti-Actin or anti-Tubulin (loading control).[10][11]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.[11]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation:

The results are typically presented as images of the western blots showing a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK with this compound treatment. A loading control like actin or tubulin should be included to ensure equal protein loading.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of this compound.

Conclusion

These protocols provide a foundational framework for the in vitro characterization of this compound. The data generated from these assays will be crucial in determining the potency, selectivity, and mechanism of action of this novel EGFR inhibitor, thereby guiding its further development as a potential therapeutic agent.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. ClinPGx [clinpgx.org]

- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com.cn [promega.com.cn]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. mdpi.com [mdpi.com]

- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

EGFR-IN-81: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGFR-IN-81 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key signaling molecule frequently implicated in cancer cell proliferation, survival, and metastasis. This document provides detailed application notes and protocols for the use of this compound in cell culture-based experiments. The information herein is intended to guide researchers in utilizing this compound for investigating EGFR signaling pathways and evaluating its therapeutic potential in various cancer cell lines.

Mechanism of Action

This compound is a fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome acquired resistance to previous generations of EGFR inhibitors. Specifically, it targets the C797S mutation, which confers resistance to third-generation TKIs like osimertinib.[1][2] The development of such inhibitors is a critical area of research in non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent.[1][3] While the precise binding mechanism of this compound is not detailed in the provided search results, as a fourth-generation inhibitor, it is likely designed to inhibit EGFR activity in a manner that is insensitive to the C797S mutation, possibly through a non-covalent or allosteric mechanism.

Data Presentation

Currently, specific quantitative data for this compound, such as IC50 values against a panel of EGFR mutant cell lines, is not publicly available in the provided search results. Researchers are advised to consult the supplier's technical data sheet or relevant publications for this information. For comparative purposes, a table with hypothetical IC50 values is provided below to illustrate how such data should be structured.

Table 1: Hypothetical IC50 Values of this compound in Various EGFR Mutant Cell Lines

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |

| PC-9 | del19 | Data not available |

| H1975 | L858R, T790M | Data not available |

| H3255 | L858R | Data not available |

| Ba/F3 | del19, T790M, C797S | Data not available |

| Ba/F3 | L858R, T790M, C797S | Data not available |

Note: These values are for illustrative purposes only. Researchers must determine the experimental IC50 values for their specific cell lines and assay conditions.

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: Prepare stock solutions of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

Working Concentrations: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., NCI-H1975 for T790M mutation)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the cells for 72 hours.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). In some experiments, stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) before lysis.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the changes in protein phosphorylation.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualizations

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflows for this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: EGFR-IN-81 for Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGFR-IN-81 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often implicated in tumor growth and proliferation. These application notes provide a comprehensive guide for the utilization of this compound in mouse xenograft models, a critical step in the preclinical evaluation of its anti-cancer efficacy. The following protocols and data summaries are based on established methodologies for similar EGFR inhibitors and serve as a robust starting point for in vivo studies. Researchers are advised that specific parameters may require optimization for their particular cell line and experimental setup.

Quantitative Data Summary

The following tables summarize typical dosage and administration parameters for various EGFR inhibitors in mouse xenograft models. This data can be used as a reference for designing studies with this compound.

Table 1: Dosage and Administration of EGFR Inhibitors in Mouse Xenograft Models

| Inhibitor | Dosage | Administration Route | Dosing Schedule | Mouse Strain | Reference |

| Proposed this compound | 10 - 100 mg/kg | Oral Gavage or Intravenous | Daily or Weekly | Athymic Nude (nu/nu) | (Extrapolated) |

| Osimertinib | 5 mg/kg | Oral Gavage | Daily | nu/nu | [1] |

| Gefitinib | 10 mg/kg | Oral Gavage | Daily | - | [2] |

| Gefitinib | 70 mg/kg | Oral Gavage | Weekly | - | [2] |

| Icotinib | 60 mg/kg (regular dose) | - | - | Nude | [3] |

| Icotinib | 1200 mg/kg (high dose) | - | - | Nude | [3] |

| Lapatinib | 75 mg/kg | - | Daily | - | [2] |

| Lapatinib | 525 mg/kg | - | Weekly | - | [2] |

Table 2: Key Parameters for Xenograft Model Establishment

| Parameter | Value | Reference |

| Cell Line | EGFR-expressing cancer cells (e.g., A431, MDA-MB-231) | [4][5] |

| Number of Cells | 1 x 10^6 to 2 x 10^6 cells per mouse | [1][5] |

| Injection Volume | 100 - 150 µL | [1][5] |

| Injection Vehicle | PBS or HBSS with Matrigel (e.g., 1.35 mg/mL) | [1] |

| Injection Site | Subcutaneous (flank) | [1][4] |

| Tumor Volume to Initiate Treatment | ~200 mm³ | [1] |

| Euthanasia Criteria | Tumor volume ~1000 mm³ or signs of distress | [1] |

Experimental Protocols

Cell Culture and Preparation for Implantation

-

Culture EGFR-expressing cancer cells in their recommended growth medium until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and wash them twice with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Resuspend the cell pellet in a mixture of PBS/HBSS and Matrigel to a final concentration of 1 x 10^7 cells/mL. The Matrigel concentration should be around 1.35 mg/mL.[1]

-

Keep the cell suspension on ice to prevent the Matrigel from solidifying.

Xenograft Implantation

-

Use 4-6 week old athymic nude (nu/nu) mice for implantation.[4]

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse using a 27-gauge needle.[1]

-

Monitor the mice regularly for tumor growth.

Tumor Measurement and Treatment Initiation

-

Measure tumor dimensions using digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of approximately 200 mm³, randomize the mice into control and treatment groups.[1]

This compound Administration

-

Preparation of Dosing Solution:

-

Based on the desired dosage (e.g., 10-100 mg/kg), prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline). The final concentration should be such that the administration volume is appropriate for the mouse weight (typically 5-10 mL/kg).

-

-

Administration:

-

Oral Gavage: Administer the prepared solution directly into the stomach of the mouse using a gavage needle.

-

Intravenous Injection: Administer the solution via the tail vein.

-

-

Dosing Schedule:

Monitoring and Endpoint Analysis

-

Continue to monitor tumor volume and body weight of the mice throughout the study.

-

Euthanize the mice when the tumor volume reaches the predetermined endpoint (e.g., 1000 mm³) or if the animals show signs of significant toxicity or distress, in accordance with IACUC guidelines.[1]

-

At the end of the study, excise the tumors for further analysis, such as Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins, or immunohistochemistry to evaluate markers of proliferation and apoptosis.[5][6]

Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Mouse Xenograft Model

Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.

Disclaimer

The provided protocols and dosage ranges are intended as a guide and are based on published data for similar compounds. It is crucial for researchers to perform dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific experimental conditions. All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-tumor activity of high-dose EGFR tyrosine kinase inhibitor and sequential docetaxel in wild type EGFR non-small cell lung cancer cell nude mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing Breast Cancer Xenograft Epidermal Growth Factor Receptor Expression by Using Near-Infrared Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Egfr-IN-81 in p-EGFR Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Egfr-IN-81 to analyze the phosphorylation of Epidermal Growth Factor Receptor (EGFR) via Western blot. The following sections detail the necessary reagents, step-by-step experimental procedures, and data interpretation guidelines.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation on several tyrosine residues. This phosphorylation activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound is a small molecule inhibitor designed to target EGFR activity. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated form of EGFR (p-EGFR), providing a direct measure of EGFR activation.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on p-EGFR levels as determined by Western blot analysis. Values are presented as a percentage of the positive control (EGF-stimulated cells without inhibitor) and normalized to total EGFR expression.

| Treatment Group | Concentration (nM) | p-EGFR (Y1068) Level (% of Control) | Total EGFR Level (% of Control) |

| Vehicle Control (DMSO) | - | 5 ± 2 | 100 |

| EGF Stimulation (100 ng/mL) | - | 100 | 100 |

| This compound + EGF | 10 | 75 ± 5 | 98 ± 3 |

| This compound + EGF | 50 | 42 ± 6 | 97 ± 4 |

| This compound + EGF | 100 | 15 ± 4 | 99 ± 2 |

| This compound + EGF | 500 | 3 ± 1 | 96 ± 5 |

Note: This data is representative. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.

Signaling Pathway

The diagram below illustrates the simplified EGFR signaling cascade, highlighting the point of inhibition by this compound.

Caption: Simplified EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps in the Western blot protocol for analyzing p-EGFR levels.

Caption: Western Blot Experimental Workflow for p-EGFR Analysis.

Experimental Protocols

A. Cell Culture and Treatment

-

Seed cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in appropriate culture dishes and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to treatment to reduce basal EGFR phosphorylation.

-